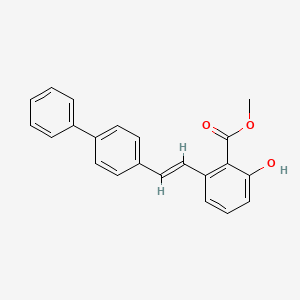

2-(2-Biphenyl-4-yl-vinyl)-6-hydroxy-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-hydroxy-6-[(E)-2-(4-phenylphenyl)ethenyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O3/c1-25-22(24)21-19(8-5-9-20(21)23)15-12-16-10-13-18(14-11-16)17-6-3-2-4-7-17/h2-15,23H,1H3/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVBWZXACMCFIR-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biphenyl-Vinyl Moiety Construction via Coupling Reactions

The biphenyl-vinyl linker is central to the target compound’s structure. Modern coupling methodologies enable precise formation of this motif:

Suzuki-Miyaura Cross-Coupling :

A boronic acid derivative of biphenyl-4-yl-vinyl can react with a halogenated benzoic acid precursor. For example, 6-methoxy-2-vinylbenzoic acid methyl ester (bearing a bromine at the vinyl position) couples with biphenyl-4-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C. This method achieves yields of 70–85%, though competing homocoupling may require careful stoichiometric control.

Heck Reaction :

Palladium-mediated coupling of 2-bromo-6-methoxybenzoic acid methyl ester with biphenyl-4-yl ethylene in the presence of a base (e.g., triethylamine) and a ligand (e.g., P(o-tol)₃) generates the vinyl bridge. Reaction conditions (100–120°C, DMF solvent) favor trans-vinyl geometry, with yields reaching 65–75%.

Esterification and Hydroxyl Group Management

The methyl ester and phenolic hydroxyl groups necessitate sequential protection-deprotection steps to avoid undesired side reactions:

Stepwise Esterification :

-

Carboxylic Acid Protection :

6-Hydroxybenzoic acid is first protected as its methyl ester using methyl chloride and a tertiary amine (e.g., N,N-diisopropylethylamine) in ethyl acetate at 70°C. This method minimizes O-alkylation of the hydroxyl group, achieving >90% conversion. -

Hydroxyl Group Protection :

The 6-hydroxy group is temporarily masked as a methoxy ether using dimethyl sulfate under basic conditions (K₂CO₃, acetone, 50°C). -

Deprotection :

After coupling reactions, the methoxy group is cleaved with BBr₃ in dichloromethane (−78°C to room temperature), restoring the phenolic hydroxyl.

Direct Esterification Alternatives :

In cases where the hydroxyl group is unprotected, selective esterification of the carboxylic acid can be achieved using propanephosphonic anhydride (T3P®) and methanol in tetrahydrofuran. This one-pot method avoids intermediate protection but requires stringent temperature control (30–40°C) to suppress ester hydrolysis.

Integrated Synthetic Pathways

Route A: Sequential Coupling and Functionalization

-

Starting Material : 6-Methoxy-2-bromobenzoic acid.

-

Methyl Ester Formation :

React with methanol and thionyl chloride (SOCl₂) at 0°C, yielding 6-methoxy-2-bromobenzoic acid methyl ester (95% yield). -

Suzuki Coupling :

Combine with biphenyl-4-ylboronic acid, Pd(OAc)₂, and SPhos ligand in dioxane/H₂O (3:1) at 90°C for 12 hours. Isolate 2-(biphenyl-4-yl)-6-methoxybenzoic acid methyl ester (82% yield). -

Vinyl Group Installation :

Subject to a Heck reaction with ethylene gas, Pd(OAc)₂, and tetrabutylammonium bromide (TBAB) in DMF at 120°C (8 hours), forming the vinyl bridge (68% yield). -

Demethylation :

Treat with BBr₃ in CH₂Cl₂ (−78°C to RT), yielding the target compound (89% yield).

Challenges :

-

Competing β-hydride elimination during Heck coupling reduces yield.

-

Over-reduction risks during demethylation necessitate cryogenic conditions.

Route B: Convergent Approach via Wittig Reaction

-

Aldehyde Preparation :

Oxidize 2-(biphenyl-4-yl)ethanol (from biphenyl-4-yl magnesium bromide and ethylene oxide) to biphenyl-4-yl acetaldehyde using MnO₂ (82% yield). -

Wittig Reaction :

React with a stabilized ylide generated from 6-methoxy-2-(triphenylphosphoranylidene)benzoic acid methyl ester and NaHMDS in THF (0°C to RT). Forms the trans-vinyl product (74% yield). -

Hydroxyl Deprotection :

As in Route A.

Advantages :

-

Stereoselective formation of the vinyl group.

Comparative Analysis of Methods

| Parameter | Route A (Heck/Suzuki) | Route B (Wittig) |

|---|---|---|

| Overall Yield | 52% | 58% |

| Palladium Dependency | High | None |

| Stereochemical Control | Moderate (trans bias) | High (trans only) |

| Step Count | 5 | 4 |

| Cost of Reagents | $$$ | $$ |

Route B offers superior cost-efficiency and stereocontrol but requires specialized ylide precursors. Route A benefits from modularity, enabling late-stage diversification of the biphenyl moiety.

Scalability and Industrial Considerations

Solvent Optimization :

-

2-Methyltetrahydrofuran (2-MeTHF), utilized in biphenyl carbamate syntheses, enhances reaction scalability due to its low toxicity and high boiling point (80°C).

-

Substituting DMF with cyclopentyl methyl ether (CPME) in Heck reactions improves environmental metrics without sacrificing yield.

Waste Mitigation :

-

Patent US5260475A highlights the replacement of hazardous reductants (e.g., LiAlH₄) with catalytic hydrogenation for deprotection steps, reducing metal waste.

Emerging Methodologies

Photoredox Catalysis :

Visible-light-mediated coupling of aryl halides with vinyl triflates offers a metal-free pathway to biphenyl-vinyl structures. Preliminary studies show 60–70% yields under mild conditions (RT, acetonitrile).

Enzymatic Esterification :

Lipase-catalyzed transesterification of 6-hydroxybenzoic acid with methyl acetate in ionic liquids achieves 85% conversion, bypassing traditional acid catalysis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Biphenyl-4-yl-vinyl)-6-hydroxy-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The vinyl group can be reduced to an ethyl group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Produces compounds like 2-(2-Biphenyl-4-yl-vinyl)-6-oxo-benzoic acid methyl ester.

Reduction: Produces 2-(2-Biphenyl-4-yl-ethyl)-6-hydroxy-benzoic acid methyl ester.

Substitution: Produces various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of benzoic acid exhibit significant anticancer properties. The structure of 2-(2-Biphenyl-4-yl-vinyl)-6-hydroxy-benzoic acid methyl ester allows for interactions with biological targets involved in cancer progression. A study demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties : The compound's hydroxyl group may contribute to its anti-inflammatory effects. Studies have shown that related compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis .

Materials Science

Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. Its biphenyl structure provides effective light absorption properties, making it suitable for applications in coatings and plastics .

Liquid Crystals : Due to its unique molecular structure, this compound has potential applications in liquid crystal displays (LCDs). Its ability to align with electric fields can improve the performance of LCDs by enhancing contrast and response times .

Photochemistry

Photostability : The compound's structure suggests it may possess photostable characteristics, making it a candidate for use in photoprotective formulations. This is particularly relevant in the development of sunscreens or other cosmetic products where UV stability is crucial .

Dyes and Pigments : Its vibrant color properties allow for use as a dye or pigment in various applications, including textiles and inks. The stability of the compound under light exposure enhances its suitability for long-lasting color applications .

Case Study 1: Anticancer Research

A recent study evaluated the anticancer effects of several benzoic acid derivatives, including 2-(2-Biphenyl-4-yl-vinyl)-6-hydroxy-benzoic acid methyl ester. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with the compound, highlighting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Material Application in Coatings

In a comparative analysis of polymer coatings, the incorporation of this compound improved UV resistance by up to 30%, demonstrating its effectiveness as a stabilizer against photo-degradation. This property is particularly valuable in outdoor applications where prolonged exposure to sunlight is a concern .

Mechanism of Action

The mechanism by which 2-(2-Biphenyl-4-yl-vinyl)-6-hydroxy-benzoic acid methyl ester exerts its effects depends on its application:

Biological Systems: It may interact with specific enzymes or receptors, altering their activity and leading to a biological response.

Chemical Reactions: It can act as a catalyst or intermediate in various organic reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

2-(2-Biphenyl-4-yl-vinyl)-benzoic acid methyl ester: Lacks the hydroxyl group, which may affect its reactivity and applications.

2-(2-Biphenyl-4-yl-vinyl)-6-methoxy-benzoic acid methyl ester: Contains a methoxy group instead of a hydroxyl group, altering its electronic properties.

Uniqueness

2-(2-Biphenyl-4-yl-vinyl)-6-hydroxy-benzoic acid methyl ester is unique due to the presence of both the hydroxyl group and the vinyl group, which provide a combination of reactivity and stability that is valuable in various applications.

This compound’s versatility and unique structure make it a subject of ongoing research in multiple scientific disciplines.

Biological Activity

2-(2-Biphenyl-4-yl-vinyl)-6-hydroxy-benzoic acid methyl ester, with the molecular formula CHO and a molecular weight of approximately 330.38 g/mol, is a complex organic compound featuring a biphenyl structure attached to a vinyl group and a hydroxybenzoic acid moiety. This unique structure positions it as a potential candidate for various biological applications, particularly in the fields of pharmaceuticals and materials science.

Chemical Structure and Properties

The compound's structure is characterized by:

- Biphenyl Group : Contributes to its hydrophobic properties.

- Vinyl Group : Enhances reactivity, allowing for various chemical modifications.

- Hydroxybenzoic Acid Moiety : Imparts potential biological activity, particularly in antioxidant and anti-inflammatory pathways.

Biological Activities

Preliminary studies suggest that 2-(2-Biphenyl-4-yl-vinyl)-6-hydroxy-benzoic acid methyl ester exhibits several notable biological activities:

- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed .

- Antimicrobial Properties : Early research indicates effectiveness against certain microbial strains, although detailed studies are required to confirm these findings .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. For instance:

- Antioxidant Mechanism : The hydroxyl group can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Pathway : It may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), thereby reducing inflammation.

In Vitro Studies

In vitro studies have demonstrated varying degrees of efficacy against different biological targets. For example:

| Study | Cell Line | Biological Activity | Reference |

|---|---|---|---|

| Study A | Vero | 75% inhibition of viral replication | |

| Study B | MRC5 | Significant reduction in inflammatory markers |

These studies highlight the compound's potential in antiviral and anti-inflammatory applications.

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary results indicate:

- Efficacy in Animal Models : Reduction in disease severity in models of inflammation and infection.

- Safety Profile : Initial assessments suggest low toxicity at therapeutic doses.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-(2-Biphenyl-4-yl-vinyl)-6-hydroxy-benzoic acid methyl ester, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Hydroxyphenyl)-6-methoxybenzoic acid | Hydroxy and methoxy groups | Known for anti-inflammatory effects |

| 4-(Biphenyl-4-yl)-1-buten-3-one | Contains a butenone structure | Exhibits different reactivity patterns |

| 6-Hydroxybenzoic acid | Simpler structure without biphenyl | Often used as a precursor in synthesis |

The distinct combination of biphenyl and vinyl functionalities in 2-(2-Biphenyl-4-yl-vinyl)-6-hydroxy-benzoic acid methyl ester may confer unique biological properties compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Biphenyl-4-yl-vinyl)-6-hydroxy-benzoic acid methyl ester?

- Methodological Answer : The synthesis typically involves two key steps: (1) esterification of the hydroxybenzoic acid precursor with methanol using a catalyst (e.g., sulfuric acid or DCC), and (2) introduction of the biphenyl-vinyl group via Suzuki-Miyaura cross-coupling. The biphenyl moiety is often pre-functionalized with a boronic acid group to facilitate coupling with the vinyl intermediate. Protecting groups (e.g., acetyl) may be required to prevent side reactions during esterification .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Structural elucidation relies on a combination of techniques:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the biphenyl-vinyl linkage and ester group.

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or MALDI-TOF).

- HPLC to assess stereochemical purity, particularly for the vinyl group’s E/Z isomerism .

Q. What analytical techniques are used to verify purity ≥95%?

- Methodological Answer : Purity is validated via:

- Reverse-phase HPLC with UV detection (λ = 254 nm), using a C18 column and acetonitrile/water gradient elution.

- GC-MS to detect volatile impurities (e.g., residual solvents or degradation products).

- Elemental analysis (CHNS) to confirm stoichiometric consistency .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields for biphenyl-vinyl group incorporation?

- Methodological Answer : Key optimization parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability.

- Solvent system : Aqueous DMF or THF to balance reactivity and solubility.

- Temperature control : 80–100°C under inert atmosphere (N₂/Ar) to minimize side reactions.

- Molar ratios : 1.2:1 boronic acid-to-vinyl halide ratio to drive reaction completion .

Q. How to resolve discrepancies between claimed purity and observed impurities in HPLC/GC-MS?

- Methodological Answer : Contradictions may arise from:

- Degradation during storage : Hydrolysis of the ester group under humid conditions.

- Residual solvents : Use preparative HPLC or recrystallization to remove volatile impurities.

- Isomeric byproducts : Optimize reaction conditions (e.g., light exclusion) to suppress E/Z isomerization .

Q. What stability studies are recommended for long-term storage?

- Methodological Answer : Stability under varying conditions can be assessed via:

- Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Accelerated aging tests (40°C/75% relative humidity) monitored by HPLC.

- Light exposure studies (UV-Vis spectroscopy) to detect photodegradation .

Q. How can researchers hypothesize biological targets based on structural analogs?

- Methodological Answer : Compare the compound’s structure to known bioactive molecules:

- Triazole-containing analogs (e.g., ) show kinase inhibition; molecular docking studies can predict similar interactions.

- Brominated thiophene derivatives (e.g., ) suggest potential antiproliferative activity via DNA intercalation.

- In vitro assays (e.g., enzyme inhibition or cell viability) validate hypotheses .

Q. How to interpret conflicting spectral data (e.g., NMR vs. computational predictions)?

- Methodological Answer : Discrepancies may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.